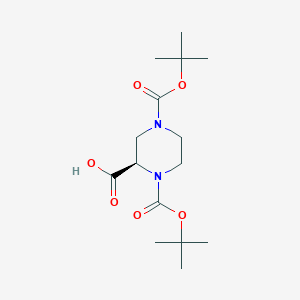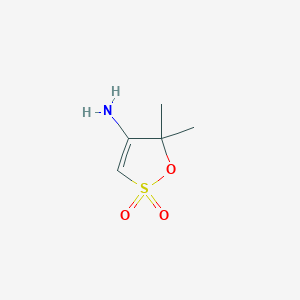![molecular formula C17H28O7 B065551 (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 161003-28-7](/img/structure/B65551.png)
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol, also known as TOTDO, is a synthetic molecule with potential applications in scientific research. TOTDO is a bicyclic compound that contains a unique combination of oxygen and carbon atoms, which makes it an interesting candidate for further study.
Mécanisme D'action
The mechanism of action of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a hydrophobic molecule that can partition into the hydrophobic core of the membrane. It has been shown to affect the fluidity and order of the lipid bilayer, which can have an impact on the function of membrane proteins and the overall membrane structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol are not well characterized, but it has been shown to have an impact on the properties of lipid membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has been shown to affect the diffusion of lipids in model membranes and to alter the morphology of bacterial membranes. It has also been shown to interact with antimicrobial peptides and affect their activity against bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol in lab experiments include its fluorescent properties, which allow for visualization of lipid membranes, and its potential as a probe for studying the interaction of molecules with biological membranes. However, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is also a relatively new molecule, and its properties and applications are still being explored.
Orientations Futures
There are several future directions for the study of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. One direction is to investigate its interaction with other molecules, such as proteins and peptides, and to explore its potential as a tool for studying membrane-protein interactions. Another direction is to investigate its potential as a therapeutic agent for treating bacterial infections or other diseases that involve membrane disruption. Additionally, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol could be optimized to improve the yield and purity of the final product and to reduce the complexity of the synthesis process.
Méthodes De Synthèse
The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol involves a multistep process that starts with the reaction of 2,3-epoxy-1-propanol with 2-methyl-2-butanol in the presence of a strong acid catalyst. This reaction forms the intermediate product, 2-(2-methyl-2-butanyloxy)propan-1-ol. The intermediate is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst to form the bicyclic compound (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has potential applications in scientific research as a probe for studying the interaction of molecules with biological membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a fluorescent molecule that can be used to visualize the distribution and dynamics of lipids in cell membranes. It has been used to study the effect of cholesterol on the lateral diffusion of lipids in model membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has also been used to investigate the interaction of antimicrobial peptides with bacterial membranes.
Propriétés
Numéro CAS |
161003-28-7 |
|---|---|
Nom du produit |
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
Formule moléculaire |
C17H28O7 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
InChI |
InChI=1S/C17H28O7/c1-16(2)21-11-10(18)12-15(24-17(3,4)22-12)13(14(11)23-16)20-9-7-5-6-8-19-9/h9-15,18H,5-8H2,1-4H3/t9?,10?,11-,12-,13?,14-,15+/m0/s1 |
Clé InChI |
RBMFKHVXPPMSDD-PEZMKDCLSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2O)OC(O3)(C)C)OC4CCCCO4)C |
SMILES |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
SMILES canonique |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
Synonymes |
2,3:5,6-DI-O-ISOPROPYLIDENE-4-(TETRAHYDROPYRAN-2-YL)-MYO-INOSITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



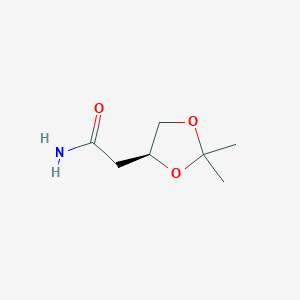

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

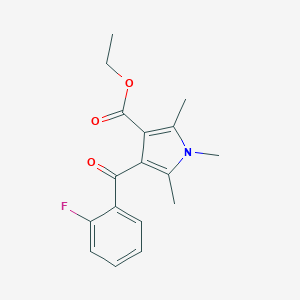
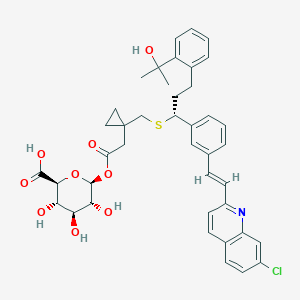
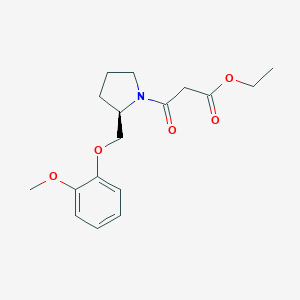
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
